molecular formula C9H12N2 B1666501 Acetone phenylhydrazone CAS No. 103-02-6

Acetone phenylhydrazone

Cat. No.: B1666501
CAS No.: 103-02-6
M. Wt: 148.2 g/mol
InChI Key: JQLKSEQEILIJEG-UHFFFAOYSA-N
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Description

Acetone phenylhydrazone: is an organic compound with the molecular formula C₉H₁₂N₂ . It is a derivative of acetone and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its yellow oily appearance and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

Acetone phenylhydrazone primarily targets aldehydes and ketones . It interacts with these compounds to form a hydrazone derivative .

Mode of Action

The interaction of this compound with its targets involves a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion is then protonated to form a neutral intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Wolff-Kishner reduction . This pathway allows for the conversion of aldehydes and ketones into alkanes . The Wolff-Kishner reduction removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones into alkanes . This is achieved through the Wolff-Kishner reduction pathway . The process involves the formation of a hydrazone intermediate, which then undergoes loss of N2 gas and protonation to yield the alkane .

Action Environment

The action of this compound typically requires a base and heat . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . Typically a high boiling point solvent, such as ethylene glycol, is used to provide the high temperatures needed for this reaction to occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone phenylhydrazone is typically synthesized by reacting phenylhydrazine with acetone. The reaction is carried out under stoichiometric conditions, where phenylhydrazine is mixed with an appropriate mole of acetone. The mixture is continuously stirred for about 30 minutes and then gently heated at 40°C for 2 hours . The product is obtained as a yellow oily substance with a high yield of around 87% .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetone phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetone phenylhydrazone has several applications in scientific research:

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific reactivity and applications. Compared to acetophenone phenylhydrazone, it has a simpler structure and is easier to synthesize. Acetylthis compound and cyclohexanone phenylhydrazone have different reactivity profiles and are used in different applications.

Properties

IUPAC Name

N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLKSEQEILIJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059266
Record name 2-Propanone, phenylhydrazone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103-02-6
Record name 2-Propanone, 2-phenylhydrazone
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Record name Acetone phenylhydrazone
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Record name Acetone phenylhydrazone
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Record name 2-Propanone, 2-phenylhydrazone
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Record name 2-Propanone, phenylhydrazone
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Record name Acetone phenylhydrazone
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Record name 2-PROPANONE, PHENYLHYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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